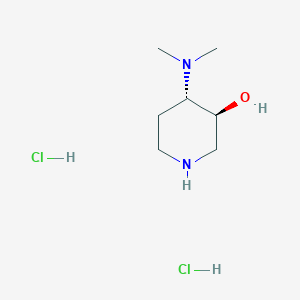

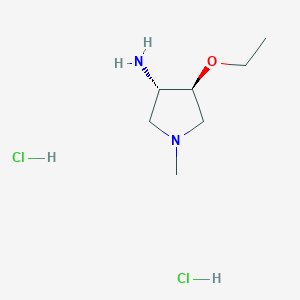

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

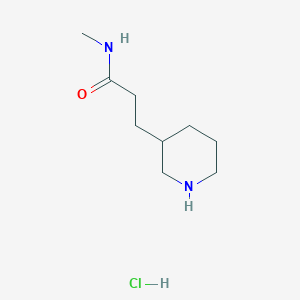

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Analogs and Derivatives

One application involves the synthesis of new analogues of diphenylpyraline . Researchers have converted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then separated and N-methylated to produce 2-substituted 1-methylpiperidin-4-ols. These compounds were further processed to yield analogues of diphenylpyraline, which were evaluated for their antimycobacterial activity. This process demonstrates the compound's role in developing new chemical entities with potential therapeutic applications (Weis, Kungl, & Seebacher, 2003).

Cytotoxic Activity Against Tumor Cell Lines

Another significant application is in the synthesis of compounds with cytotoxic activity against human tumor cell lines. A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes synthesized from 3-(dimethylamino)phenol demonstrated significant cytotoxic activities, showcasing the potential of derivatives of this compound in cancer research (Vosooghi et al., 2010).

Spectroscopic Properties Study

The compound has also been used in studies focusing on cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment. These studies explored the synthesis and spectroscopic properties of the compounds, highlighting the versatility of the compound in developing materials with unique optical properties (Krasnaya et al., 2009).

Development of Orthogonally Protected Amino Acid Analogs

Moreover, it has been utilized in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine , showcasing its utility in the synthesis of complex molecules for biochemical and pharmaceutical research (Hammarström et al., 2005).

Reversible Hydrogen Storage

In the field of energy, substituted piperidines, including those derived from the compound , have been compared for their usability as reversible organic hydrogen storage mediums. This research is crucial for developing sustainable energy solutions, particularly for hydrogen-powered fuel cells (Cui et al., 2008).

Mechanism of Action

Target of Action

For instance, a related compound, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, has been shown to interact with cyclopentanocucurbit6uril (CyP6Q6) .

Mode of Action

, generating strong fluorescence. This suggests that trans-4-(Dimethylamino)-3-piperidinol dihydrochloride might also interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

For example, a study on the synthesis of trans-4-hydroxyproline showed increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Result of Action

Related compounds have been shown to produce strong fluorescence when interacting with their targets , suggesting that this compound might also have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "4-piperidone", "dimethylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 4-piperidone is reacted with dimethylamine in methanol to yield (3S,4S)-4-(dimethylamino)piperidin-3-ol as an intermediate.", "Step 2: The intermediate is then treated with sodium borohydride in methanol to reduce the ketone group to an alcohol.", "Step 3: The resulting alcohol is then reacted with hydrochloric acid to yield the dihydrochloride salt of (3S,4S)-4-(dimethylamino)piperidin-3-ol.", "Step 4: The dihydrochloride salt is purified by recrystallization from water and dried to yield the final product." ] } | |

CAS No. |

1609406-33-8 |

Molecular Formula |

C7H17ClN2O |

Molecular Weight |

180.67 g/mol |

IUPAC Name |

(3S,4S)-4-(dimethylamino)piperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-9(2)6-3-4-8-5-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

InChI Key |

RNPCSBPVXOFDRL-LEUCUCNGSA-N |

Isomeric SMILES |

CN(C)[C@H]1CCNC[C@@H]1O.Cl |

SMILES |

CN(C)C1CCNCC1O.Cl.Cl |

Canonical SMILES |

CN(C)C1CCNCC1O.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

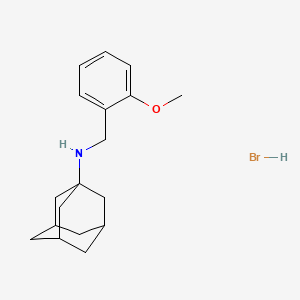

amine hydrobromide](/img/structure/B3107141.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)

amine hydrobromide](/img/structure/B3107179.png)

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)

![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)